molecular formula C7H8N2S B3351666 N-(Pyridin-2-yl)ethanethioamide CAS No. 38912-40-2

N-(Pyridin-2-yl)ethanethioamide

Cat. No.: B3351666
CAS No.: 38912-40-2
M. Wt: 152.22 g/mol
InChI Key: DUBXPAYZJZFQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-yl)ethanethioamide is a thioamide derivative featuring a pyridine ring substituted at the 2-position with an ethanethioamide group (–NH–CS–CH3). This compound is structurally distinct from conventional amides due to the sulfur atom replacing the oxygen in the carbonyl group, conferring unique physicochemical properties such as increased lipophilicity and altered hydrogen-bonding capabilities . It is primarily utilized in laboratory research for synthesizing thiopeptides or as a ligand in coordination chemistry, though its exact applications are less documented compared to halogenated or more complex analogs .

Properties

IUPAC Name

N-pyridin-2-ylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXPAYZJZFQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526248
Record name N-(Pyridin-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38912-40-2
Record name N-(Pyridin-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-yl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this compound a viable candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethanethioamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(Pyridin-2-yl)ethanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: this compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. N-(Pyridin-2-yl)pyridine-2-carbothioamide (CAS 39122-38-8)

  • Structure : Replaces the ethanethioamide group with a pyridine-2-carbothioamide moiety, creating a bidentate ligand with two pyridine rings.
  • Applications : Used in coordination chemistry and as a research reagent. Its enhanced aromaticity may improve metal-binding affinity compared to the simpler ethanethioamide derivative .

b. N-(3-Cyanophenyl)-2-(3-(6-Methylpyridin-2-yl)-4-(quinolin-6-yl)-1H-pyrazol-1-yl)ethanethioamide (CAS 1308761-18-3)

  • Structure: Incorporates a cyanophenyl group and fused heterocycles (pyrazole, quinoline), resulting in a higher molecular weight (460.56 g/mol) and enhanced structural complexity.
  • Applications : Likely investigated for bioactivity due to its resemblance to kinase inhibitors. The extended π-system and multiple hydrogen-bonding sites contrast with the simpler pyridin-2-yl ethanethioamide .

c. Halogenated Pyridine Amides (e.g., 2Pyr-X, 3Pyr-X, 4Pyr-X)

  • Structure : Replace the thioamide group with amides (–CONH–) and introduce halogens (Cl, Br, I) at specific positions.
  • Interactions : Halogens enhance supramolecular assembly via halogen bonding (Cl < Br < I), whereas thioamides rely on weaker S-centered hydrogen bonds. This difference impacts crystallization behavior and solubility .
Physicochemical Properties
Property N-(Pyridin-2-yl)ethanethioamide N-(3-Cyanophenyl)-Complex Halogenated Pyridine Amides
Molecular Weight (g/mol) ~167.2 (estimated) 460.56 200–300 (varies by halogen)
Solubility Low in water; moderate in DMSO Very low in polar solvents Moderate in DMF/THF
Hydrogen Bonding S···H interactions Multiple H-bond sites N–H···O and X···O (X=Cl, Br, I)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridin-2-yl)ethanethioamide
Reactant of Route 2
Reactant of Route 2
N-(Pyridin-2-yl)ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.